molecular formula C19H40BrNO2 B11949590 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide CAS No. 10558-36-8

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide

Cat. No.: B11949590
CAS No.: 10558-36-8
M. Wt: 394.4 g/mol
InChI Key: GLHMEDGXRRFZDT-UHFFFAOYSA-M
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Description

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chain, which contributes to its amphiphilic nature, making it effective in reducing surface tension in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with 1-bromo-2-tetradecanone in the presence of an ethoxy group. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of different quaternary ammonium salts.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of alcohols and acids.

Scientific Research Applications

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

    Biology: Employed in cell culture studies as a surfactant to enhance the permeability of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its long alkyl chain allows it to interact with hydrophobic molecules, while the quaternary ammonium group interacts with water molecules, facilitating the formation of micelles and enhancing solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide is unique due to its specific alkyl chain length and the presence of an ethoxy group. These structural features contribute to its distinct surfactant properties, making it particularly effective in applications requiring the stabilization of emulsions and the enhancement of solubility for hydrophobic compounds .

Properties

CAS No.

10558-36-8

Molecular Formula

C19H40BrNO2

Molecular Weight

394.4 g/mol

IUPAC Name

(1-ethoxy-1-oxotetradecan-2-yl)-trimethylazanium;bromide

InChI

InChI=1S/C19H40NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18(20(3,4)5)19(21)22-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1

InChI Key

GLHMEDGXRRFZDT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-]

Origin of Product

United States

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